![molecular formula C9H10ClNO4S B1604732 2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid CAS No. 59724-70-8](/img/structure/B1604732.png)

2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 627005. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHZTBDKKOKWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327025 | |

| Record name | N-(4-Chlorobenzene-1-sulfonyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59724-70-8 | |

| Record name | N-(4-Chlorobenzene-1-sulfonyl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Novel Synthesis Routes for N-Acyl-α-Amino Acids: A Modern Synthetic Chemist's Handbook

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acyl-α-amino acids (NAAAs) are a vital class of molecules, serving as key structural motifs in pharmaceuticals, high-value surfactants in cosmetics, and crucial intermediates in organic synthesis.[1][2][3] Traditional synthesis methods, such as the Schotten-Baumann reaction, often rely on harsh conditions and hazardous reagents like acyl chlorides, which are frequently derived from phosgene chemistry.[4][5] This guide provides an in-depth exploration of modern, efficient, and sustainable synthesis routes that overcome the limitations of classical approaches. We will delve into the mechanistic underpinnings, practical applications, and detailed protocols for three transformative strategies: Multicomponent Reactions (MCRs), Enzymatic Biocatalysis, and Transition-Metal-Catalyzed Amidocarbonylation. This document is designed to equip researchers and development professionals with the expert-level knowledge required to select and implement the optimal synthetic strategy for their specific target NAAAs.

The Strategic Shift: Why Novel Routes are Essential

The drive towards greener, more efficient, and diversity-oriented synthesis has catalyzed a paradigm shift in the production of NAAAs. The limitations of conventional methods, which include poor atom economy, the use of toxic reagents, and often challenging purification processes, have made them increasingly untenable for modern drug discovery and sustainable industrial applications.[2] The novel routes discussed herein offer significant advantages:

-

Atom Economy and Efficiency: Multicomponent reactions, by their nature, combine three or more reactants in a single step to form a product that incorporates the majority of the atoms from the starting materials.

-

Sustainability and Safety: Biocatalytic methods operate in aqueous media under mild conditions, eliminating the need for hazardous solvents and reagents.[4][5]

-

Stereochemical Control: Enzymatic and some advanced catalytic methods offer high levels of stereoselectivity, which is critical for producing chiral pharmaceuticals.[6]

-

Structural Diversity: MCRs, in particular, allow for the rapid generation of large libraries of analogues by simply varying the starting components, a powerful tool in drug discovery.[7]

Multicomponent Reactions (MCRs): The Power of Convergence

MCRs are one-pot processes where three or more starting materials react to form a product in a single synthetic operation. For NAAA synthesis, the Ugi and Passerini reactions are the most prominent examples, offering unparalleled efficiency in constructing complex amide structures.[7][8]

The Ugi Reaction: A Four-Component Masterpiece

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, condensing an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acylamino amide.[7][9] When an α-amino acid is used as the bifunctional starting material (providing both the amine and carboxylic acid), the reaction becomes an intramolecular Ugi 5-Center-4-Component Reaction (U-5C-4CR), directly yielding N-acyl-α-amino acid derivatives.[10]

The reaction's success hinges on a cascade of highly favorable, sequential steps. The initial, reversible condensation of the amine and carbonyl forms a Schiff base (imine). The key to the reaction is the subsequent nucleophilic attack by the isocyanide on the protonated, and thus highly electrophilic, Schiff base. This generates a stable nitrilium ion intermediate, which is then trapped by the carboxylate anion. The final, irreversible step is an intramolecular O- to N-acyl transfer known as the Mumm rearrangement, which drives the entire equilibrium towards the final, thermodynamically stable amide product.[10]

Caption: Figure 1: Ugi 5C-4CR Mechanism for NAAA Synthesis.

This protocol describes a highly stereoselective Ugi reaction using a chiral β-amino acid as an auxiliary to synthesize an N-acyl-valine derivative.[11]

Materials:

-

Chiral β-amino acid auxiliary (e.g., (+)-8 as described in the source)[11]

-

Isobutyraldehyde (1.0 eq)

-

Benzyl isocyanide (1.0 eq)

-

Methanol (solvent)

-

Silica gel for chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the chiral β-amino acid auxiliary (1.0 eq) in methanol (approx. 0.2 M concentration).

-

Reagent Addition: To the stirred solution at room temperature, add isobutyraldehyde (1.0 eq) followed by benzyl isocyanide (1.0 eq).

-

Reaction Monitoring: Seal the flask and stir the reaction at room temperature for 3 days. The reaction progress can be monitored by TLC or LC-MS by observing the consumption of the isocyanide.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure N-acyl-valine derivative. The source reports achieving a 78% yield with a single diastereoisomer formed.[11]

The Passerini Reaction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yielding an α-acyloxy amide.[12] While it doesn't directly produce NAAAs, its products are valuable peptidomimetics and can be precursors to α-hydroxy-β-amino acids.[13][14] It serves as a powerful complementary tool in diversity-oriented synthesis.[8]

Enzymatic Biocatalysis: The Green Chemistry Approach

Enzymatic synthesis represents a highly attractive, sustainable alternative to traditional chemical methods.[4][5] Enzymes like lipases, proteases, and aminoacylases can catalyze the formation of the amide bond between a fatty acid (or its ester) and an amino acid under mild, aqueous conditions with high specificity.[2][4]

The choice of enzyme and reaction strategy is critical and depends on the desired substrate scope and process conditions. Two primary routes are employed:

-

ATP-Independent Hydrolase-Catalyzed Synthesis: This is the most direct in vitro method. Hydrolases (lipases, proteases, aminoacylases) are used in their "reverse" capacity to catalyze aminolysis or reverse hydrolysis.[1][4][5] The reaction equilibrium is typically driven towards synthesis by removing water or using an activated acyl donor (e.g., a fatty acid ester). This approach avoids the need for costly cofactors.[1][5]

-

ATP-Dependent Synthesis: This route mimics the natural biosynthesis of many NAAAs.[15][16] Acyl-adenylating enzymes or N-acyl amino acid synthases (NAS) activate the carboxylic acid using ATP, forming a high-energy acyl-adenylate intermediate that then readily reacts with the amino acid.[1][4] While highly efficient, this method often requires whole-cell biocatalysis to regenerate the ATP cofactor, making the process more complex to control.[4][5]

Caption: Figure 3: Simplified Palladium-Catalyzed Amidocarbonylation Cycle.

Conclusion and Future Outlook

The synthesis of N-acyl-α-amino acids has evolved significantly, moving beyond classical methods to embrace strategies that are more efficient, sustainable, and versatile. Multicomponent reactions like the Ugi synthesis provide unparalleled speed and diversity for creating libraries of novel compounds. Enzymatic biocatalysis stands out as the premier green chemistry route, offering high selectivity under mild, aqueous conditions. Finally, transition-metal catalysis provides a powerful platform for constructing NAAAs from varied and accessible starting materials.

For the modern researcher, the choice of method will depend on the specific goals of the project:

-

For high-throughput screening and diversity: The Ugi reaction is the superior choice.

-

For sustainable, industrial-scale production of a specific chiral NAAA: Enzymatic catalysis is often the most cost-effective and environmentally friendly option.

-

For novel bond formations and substrate scopes: Transition-metal catalysis offers unique synthetic pathways worth exploring.

The continued development in these areas, particularly in discovering new enzymes with broader substrate specificities and more robust catalysts, will further expand the synthetic chemist's toolkit, enabling the creation of next-generation pharmaceuticals, cosmetics, and advanced materials.

References

- Haeger, G., Wirges, J., Bongaerts, J., Schörken, U., & Siegert, P. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108(1).

- (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones.

- Haeger, G., Wirges, J., Bongaerts, J., Schörken, U., & Siegert, P. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology.

- Haeger, G., Wirges, J., Bongaerts, J., Schörken, U., & Siegert, P. (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. Applied Microbiology and Biotechnology, 108:495.

- (2024). Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants. PubMed.

- (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed.

- (2024). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.

- Passerini reaction. Wikipedia.

- (2018). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI.

- Banfi, L., Basso, A., Guanti, G., & Riva, R. (2003). Passerini reaction--amine deprotection--acyl migration (PADAM): A convenient strategy for the solid-phase preparation of peptidomimetic compounds. Molecular Diversity, 6(3-4), 227-35.

- Krelaus, R., & Westermann, B. (2012). A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions. Beilstein Journal of Organic Chemistry.

- (2021). Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives.

- (2015). Recent advances in the synthesis of N-acyl sulfonamides. PMC.

- Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.

- Hulme, C., & Gore, V. (2019).

- (2024).

- Colombo, L., Di Giacomo, M., Fasoli, E., & Riva, R. (2006). A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l- and d-α-Amino Acid Derivatives via a Multicomponent Ugi Reaction. The Journal of Organic Chemistry.

- (2023). Rational Design and Multicomponent Synthesis of Lipid–Peptoid Nanocomposites towards a Customized Drug Delivery System Assembly. PMC.

- Biringer, R. G. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.

- (2015). The synthesis, properties, and applications of N-acyl-α-aminoacids.

- Ayaz, M., Rossi, D., Sbardella, G., & Castellano, S. (2021). Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction. PubMed Central.

Sources

- 1. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Rational Design and Multicomponent Synthesis of Lipid–Peptoid Nanocomposites towards a Customized Drug Delivery System Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - A straightforward approach towards combined α-amino and α-hydroxy acids based on Passerini reactions [beilstein-journals.org]

- 9. Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Passerini reaction - Wikipedia [en.wikipedia.org]

- 13. Passerini reaction--amine deprotection--acyl migration (PADAM): A convenient strategy for the solid-phase preparation of peptidomimetic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]

Spectroscopic Characterization of 2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic Acid: A Technical Guide

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-{[(4-Chlorophenyl)sulfonyl]amino}propanoic acid, also known as N-(4-chlorophenylsulfonyl)alanine, is a molecule of interest in medicinal chemistry and drug development. As a derivative of the amino acid alanine, it belongs to the class of N-arenesulfonylamino acids, a scaffold known for a wide range of biological activities. The incorporation of the 4-chlorophenylsulfonyl group can significantly influence the molecule's physicochemical properties, such as lipophilicity and acidity, which in turn dictates its pharmacokinetic and pharmacodynamic profile.

Accurate structural elucidation and purity assessment are paramount in the development of any potential therapeutic agent. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This technical guide provides a detailed overview and interpretation of the expected spectroscopic data for this compound (CAS 59724-70-8), synthesized from available data on analogous structures and foundational spectroscopic principles.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation. The data presented here are predicted based on analyses of similar structures, such as N-tosyl-L-alanine[1].

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the protons of the alanine moiety and the 4-chlorophenyl group.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | - | 1H |

| Sulfonamide (-SO₂NH-) | ~8.0 - 8.5 | Doublet | ~8 | 1H |

| Aromatic (H-2', H-6') | ~7.8 | Doublet | ~8-9 | 2H |

| Aromatic (H-3', H-5') | ~7.5 | Doublet | ~8-9 | 2H |

| Alpha-proton (α-CH) | ~4.0 | Quintet/Multiplet | ~7 | 1H |

| Beta-protons (β-CH₃) | ~1.3 | Doublet | ~7 | 3H |

Interpretation:

-

The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet around 12 ppm, a characteristic feature of carboxylic acids[2].

-

The sulfonamide proton signal's position is solvent-dependent but typically appears downfield. It will likely show coupling to the adjacent α-proton, resulting in a doublet[1].

-

The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing sulfonyl group (H-2', H-6') will be more deshielded than the protons ortho to the chlorine atom (H-3', H-5')[1].

-

The α-proton is coupled to both the sulfonamide proton and the β-methyl protons, which will likely result in a complex multiplet, often a quintet or a doublet of quartets.

-

The β-methyl protons will appear as a doublet due to coupling with the single α-proton.

¹³C NMR Spectroscopy

The carbon NMR will provide information on all unique carbon environments in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH) | ~175 |

| Aromatic (C-4', C-Cl) | ~140 |

| Aromatic (C-1', C-S) | ~138 |

| Aromatic (C-3', C-5') | ~129 |

| Aromatic (C-2', C-6') | ~128 |

| Alpha-carbon (α-C H) | ~55 |

| Beta-carbon (β-C H₃) | ~18 |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing around 175 ppm[2].

-

The aromatic carbons will show four distinct signals. The quaternary carbons (C-1' and C-4') will be identifiable by their lower intensity and lack of distortion by attached protons in a DEPT experiment.

-

The alpha- and beta-carbons of the alanine backbone will appear in the aliphatic region of the spectrum, with the α-carbon being more deshielded due to its proximity to the electronegative nitrogen and carbonyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |

| N-H stretch (Sulfonamide) | 3300 - 3200 | Medium |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=C stretch (Aromatic) | 1600 - 1475 | Medium |

| S=O stretch (Sulfonyl) | 1350 - 1300 & 1170 - 1150 | Strong (asymmetric & symmetric) |

| C-N stretch | 1350 - 1250 | Medium |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| C-Cl stretch | 800 - 600 | Strong |

Interpretation:

-

A very broad absorption band from 2500-3300 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer[2][3].

-

The N-H stretch of the sulfonamide will likely appear as a sharper peak within the broad O-H band[4].

-

The C=O stretch of the carboxylic acid will be a very strong and sharp absorption around 1710 cm⁻¹[2].

-

Two strong bands for the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group are expected around 1340 cm⁻¹ and 1160 cm⁻¹, respectively. These are characteristic absorptions for sulfonamides[1][4].

-

The presence of the aromatic ring will be confirmed by C=C stretching bands in the 1600-1475 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.

Expected Molecular Ion Peak: The molecular formula is C₉H₁₀ClNO₄S, with a molecular weight of 263.7 g/mol [5][6]. Due to the presence of chlorine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl (M) and ³⁷Cl (M+2) isotopes.

-

[M]⁺: m/z ≈ 263

-

[M+2]⁺: m/z ≈ 265

Fragmentation Pathway

Electron Ionization (EI) would likely lead to several key fragmentation patterns.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Fragments:

-

m/z 218/220: Loss of the carboxyl radical (•COOH, 45 Da) from the molecular ion.

-

m/z 175/177: This corresponds to the 4-chlorophenylsulfonyl cation, a very common and stable fragment for this class of compounds, formed by cleavage of the N-S bond.

-

m/z 111/113: Loss of sulfur dioxide (SO₂, 64 Da) from the m/z 175/177 fragment, resulting in the 4-chlorophenyl cation.

-

m/z 74: A fragment corresponding to [CH(CH₃)C(O)OH]⁺ or a related rearrangement product from the alanine portion.

Experimental Protocols

To obtain high-quality spectroscopic data, standardized experimental procedures must be followed.

Sample Preparation

-

NMR: The compound should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) at a concentration of 5-10 mg/mL. DMSO-d₆ is often preferred for compounds with acidic protons as it allows for their observation.

-

IR: For solid samples, the KBr pellet method is standard. The sample is finely ground with potassium bromide and pressed into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate.

-

MS: For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization. For Electron Ionization (EI), the sample is introduced directly or via a GC inlet.

Instrumentation and Data Acquisition

-

NMR: A high-field NMR spectrometer (e.g., 400 MHz or higher) should be used. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

IR: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or salt plate should be taken and subtracted from the sample spectrum.

-

MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data, based on established principles and analysis of closely related compounds, offers a robust framework for researchers. The characteristic signals in each spectroscopic technique—the downfield carboxylic acid proton in ¹H NMR, the strong carbonyl and sulfonyl stretches in IR, and the distinct isotopic pattern in MS—collectively create a unique fingerprint for this molecule. This guide serves as an authoritative reference for the interpretation of its spectral data, facilitating its further investigation in chemical and pharmaceutical research.

References

-

Khan, K. M., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Journal of Chemistry, 2015, 1-9. [Link]

-

PrepChem. Synthesis of N-tosyl-L-alanine. [Link]

-

PubChem. 2-(4-Amino-3-chlorophenyl)sulfonylpropanoic acid. [Link]

-

ResearchGate. Figure S2. 1 H NMR spectra of L-alanine (A), L-alanine benzyl ester p-toluenesulfonate salt (B). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000161). [Link]

-

PubChem. Alanine, N-(4-chlorophenyl)-2-methyl-. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001310). [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

PubMed. Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. [Link]

-

PubChem. 2-(4-Chlorophenoxy)propionic acid. [Link]

-

ACS Publications. Mass Spectrometric Detection and Formation of D-Amino Acids in Processed Plant Saps, Syrups, and Fruit Juice Concentrates. [Link]

-

Biological Magnetic Resonance Bank. bmse000282 Alanine at BMRB. [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. The infrared spectra of secondary amines and their salts. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

ResearchGate. The mass spectra of delivertized amino acids and dipeptide. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2-(4-Amino-3-chlorophenyl)sulfonylpropanoic acid | C9H10ClNO4S | CID 159584713 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Chlorophenylsulfonyl-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chlorophenylsulfonyl moiety is a critical structural motif in a wide array of organic compounds, playing a pivotal role in medicinal chemistry and materials science.[1] Its presence significantly influences the physicochemical properties of a molecule, thereby impacting its biological activity, metabolic stability, and material characteristics. This guide provides a comprehensive exploration of the core physicochemical properties of chlorophenylsulfonyl-containing compounds, offering insights into their synthesis, characterization, and the implications of these properties for drug discovery and development.

The inherent reactivity of the sulfonyl chloride group makes these compounds valuable intermediates in the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing molecules.[1][2] The electron-withdrawing nature of the sulfonyl group, combined with the electronegativity of the chlorine atom, dictates the chemical behavior and physical attributes of these compounds. Understanding these fundamental properties is paramount for the rational design of novel therapeutic agents and advanced materials.

Core Physicochemical Properties

The physicochemical profile of a chlorophenylsulfonyl-containing compound is a composite of several key parameters, each contributing to its overall behavior in chemical and biological systems.

Solubility

The solubility of chlorophenylsulfonyl compounds in various solvents is a crucial factor for their application in synthesis and biological assays. Generally, these compounds exhibit greater solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and acetonitrile.[3] Their solubility is influenced by:

-

Polarity: The presence of the sulfonyl group and the chlorine atom imparts a degree of polarity, favoring dissolution in polar solvents.[4]

-

Temperature: Solubility often increases with temperature.[3]

-

Hydrophobic Interactions: The aromatic rings can lead to reduced solubility in highly non-polar solvents.[3]

-

Hydrogen Bonding: The sulfonyl group can act as a hydrogen bond acceptor, influencing solubility in protic solvents.[3]

It is important to note that sulfonyl chlorides can decompose in hot water and hot alcohol.[5]

| Compound | Solvent | Solubility |

| 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride | Polar organic solvents (e.g., DMSO, acetonitrile) | Generally more soluble[3] |

| 1-(benzenesulfonyl)-4-chloro-benzene | DMSO, Acetone | Likely to dissolve well[4] |

| 4-Chlorobenzenesulfonyl chloride | Ether, Benzene | Very soluble[5] |

Lipophilicity (LogP)

Acidity (pKa)

The pKa value indicates the strength of an acid in solution. The sulfonyl group is strongly electron-withdrawing, which can significantly influence the acidity of nearby functional groups. For example, in sulfonamides derived from chlorophenylsulfonyl chlorides, the acidity of the N-H bond is a key factor in their biological activity and solubility profile. The IUPAC Digitized pKa Dataset includes data for 4-chlorobenzenesulfonamide.[8]

Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver.[9][10] Compounds that are too rapidly metabolized may have a short duration of action, while those that are excessively stable can accumulate and lead to toxicity.[11] In vitro assays using liver microsomes are commonly employed to assess metabolic stability in early drug discovery.[9][12] The metabolic stability of compounds containing a chlorophenylsulfonyl moiety can be influenced by the overall structure of the molecule.[12] For some hydrazone-sulfonate derivatives, metabolic stability has been shown to be highly dependent on the presence of cofactors.[9]

Toxicological Profile

The toxicological properties of chlorophenylsulfonyl-containing compounds are a significant consideration, particularly in drug development. Chlorophenol compounds and their derivatives, which can be related to or derived from chlorophenylsulfonyl compounds, are recognized as environmental contaminants with potential for various adverse health effects.[13][14] These can include histopathological alterations, genotoxicity, mutagenicity, and carcinogenicity.[13] The chemical stability and lipophilicity of some chloro-organic compounds contribute to their persistence in the environment.[15] For instance, 4-Chlorobenzenesulfonyl chloride is classified as a substance that causes severe skin burns and eye damage.[5]

Synthesis and Characterization

The synthesis of chlorophenylsulfonyl-containing compounds is most commonly achieved through the chlorosulfonation of the corresponding chloro-aromatic compound.[16]

General Synthesis Protocol:

A typical laboratory-scale synthesis involves the reaction of a substituted benzene with chlorosulfonic acid. For example, the reaction of chlorobenzene with chlorosulfonic acid can yield 4-chlorobenzenesulfonyl chloride.[16][17] Thionyl chloride is also used in some synthetic procedures.[17]

Workflow for Synthesis of N-(aryl)benzenesulfonamides:

Caption: General workflow for the synthesis of N-(aryl)benzenesulfonamides.

Analytical Characterization Techniques

A multi-faceted analytical approach is necessary for the comprehensive characterization of chlorophenylsulfonyl compounds.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structural elucidation.[2] Due to the reactivity of sulfonyl chlorides, aprotic deuterated solvents like CDCl₃ are typically used.[2]

-

Infrared (IR) Spectroscopy: This technique is used for the rapid identification of the sulfonyl chloride functional group, which shows strong, characteristic absorption bands for S=O and S-Cl stretching vibrations.[2]

-

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation patterns, aiding in identification and impurity characterization.[2] Common fragmentation pathways include the loss of Cl• and SO₂.[2]

-

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing purity and for quantitative analysis.[2][18][19][20][21]

Workflow for Analytical Characterization:

Caption: Key analytical techniques for characterizing chlorophenylsulfonyl compounds.

Applications in Drug Discovery

The chlorophenylsulfonyl moiety is a key building block in the synthesis of a diverse range of pharmaceuticals, particularly sulfonamide drugs, which include antibiotics, diuretics, and anti-inflammatory agents.[1] The benzenesulfonamide scaffold, often derived from chlorophenylsulfonyl precursors, is a cornerstone in medicinal chemistry. Recent research has explored phenylsulfonylpiperazine derivatives for their potential as anticancer agents, particularly against breast cancer.[22] The cytotoxic activity of some sulfonamides has been linked to the presence of a 4-chloro substitution.[22] Furthermore, novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety have been synthesized and evaluated for their cytotoxic activity.[23]

Conclusion

The physicochemical properties of chlorophenylsulfonyl-containing compounds are integral to their function and application, particularly in the realm of drug discovery and development. A thorough understanding of their solubility, lipophilicity, acidity, metabolic stability, and toxicological profile is essential for the design of safe and efficacious therapeutic agents. The synthetic versatility of the chlorophenylsulfonyl group, coupled with a robust suite of analytical characterization techniques, ensures its continued importance as a privileged scaffold in medicinal chemistry. Future research will likely focus on further exploring the structure-activity relationships of this class of compounds to develop novel therapeutics with improved physicochemical and pharmacological properties.

References

- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem. (n.d.).

- 4-(4-chlorosulfonylphenoxy)benzenesulfonyl chloride - Solubility of Things. (n.d.).

- Analytical Chemistry Applications of Sulfonyl Chlorides: Derivatization Techniques. (n.d.).

- N-Chloro-N-(phenylsulfonyl)benzenesulfonamide | C12H10ClNO4S2 - PubChem. (n.d.).

- Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents. (n.d.).

- 4-Chlorobenzenesulfonyl chloride - Solubility of Things. (n.d.).

- N-(2,3-dichlorophenyl)benzenesulfonamide and its Analogs: A Technical Guide for Drug Discovery - Benchchem. (n.d.).

- 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem. (n.d.).

- Results of metabolic stability study. | Download Table - ResearchGate. (n.d.).

- Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazid - DergiPark. (n.d.).

- Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed. (n.d.).

- Developments in Methods of Analysis for Naphthalene Sulfonates - ResearchGate. (n.d.).

- An In-depth Technical Guide to the Physicochemical Properties of Chlorosulfonyl Compounds - Benchchem. (n.d.).

- Process for the preparation of aromatic sulfonyl chlorides - Google Patents. (n.d.).

- Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications. (n.d.).

- A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PubMed Central. (n.d.).

- Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC - NIH. (n.d.).

- (PDF) Metabolic stability and its role in the discovery of new chemical entities. (n.d.).

- Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed. (n.d.).

- Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC - PubMed Central. (n.d.).

- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations - Longdom Publishing. (n.d.).

- [An outline of chloro-organic compound toxicology] - PubMed. (n.d.).

- Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective - PubMed. (n.d.).

- 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem - NIH. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 4-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 7398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Chloro-N-(phenylsulfonyl)benzenesulfonamide | C12H10ClNO4S2 | CID 13010999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 66824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. longdom.org [longdom.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Toxicological profile of chlorophenols and their derivatives in the environment: the public health perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds - Google Patents [patents.google.com]

- 17. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]

- 18. nbinno.com [nbinno.com]

- 19. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sulphanilic Acid in Analytical Chemistry: Detection Methods and Applications [eureka.patsnap.com]

- 22. A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Propanoic Acid Derivatives

Introduction: The Enduring Potential of the Propanoic Acid Scaffold

The propanoic acid moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of highly successful therapeutic agents. Its derivatives, particularly the aryl propanoic acids, are renowned as a major class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs), with ibuprofen and naproxen being household names.[1][2] The biological activity of these compounds stems primarily from the inhibition of cyclooxygenase (COX) enzymes, key players in the biosynthesis of prostaglandins that mediate pain and inflammation.[1][3] However, the therapeutic potential of this versatile scaffold extends far beyond inflammation. Researchers have successfully synthesized and screened propanoic acid derivatives demonstrating significant antibacterial, anticancer, and anticonvulsant activities.[1][4][5]

This guide provides a comprehensive framework for researchers and drug development professionals engaged in the discovery of novel propanoic acid derivatives. It moves beyond a simple recitation of protocols to explain the strategic rationale behind designing a screening cascade. We will explore the key molecular pathways, provide detailed, field-proven experimental protocols for primary and secondary screening, and offer insights into data interpretation, empowering research teams to efficiently identify and validate promising lead compounds.

Part 1: Designing a Strategic Screening Cascade

A successful screening campaign is not a random walk through assays but a structured, logical progression designed to efficiently eliminate inactive compounds and prioritize promising candidates. A tiered approach, starting with broad, high-throughput primary screens and progressing to more specific, mechanism-focused secondary assays, is the most effective strategy. This workflow minimizes resource expenditure while maximizing the quality of lead candidates.

The initial decision point is dictated by the therapeutic target. Is the goal a novel anti-inflammatory, a cytotoxic agent for oncology, or a new antimicrobial? This primary objective will define the initial battery of tests.

Primary Screen: In Vitro Cyclooxygenase (COX) Inhibition Assay

The primary mechanism of action for most anti-inflammatory propanoic acid derivatives is the direct inhibition of COX-1 and COX-2 enzymes. [3]Therefore, a direct enzyme inhibition assay is the most logical starting point. Fluorometric or colorimetric assay kits are commercially available and suitable for high-throughput screening.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening

This protocol is adapted from commercially available kits. [6][7]

-

Reagent Preparation:

-

Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions.

-

Reconstitute human recombinant COX-2 enzyme in sterile water and keep on ice. [6] * Prepare a 10X working solution of each novel propanoic acid derivative in a suitable solvent (e.g., DMSO). Prepare a 10X solution of a known COX-2 inhibitor (e.g., Celecoxib) as a positive control. [6]

-

-

Assay Setup (96-well opaque plate):

-

Enzyme Control (EC) Wells: Add 10 µL of Assay Buffer.

-

Inhibitor Control (IC) Wells: Add 10 µL of the 10X Celecoxib solution.

-

Sample (S) Wells: Add 10 µL of each 10X novel derivative solution to respective wells.

-

-

Reaction Mix Preparation:

-

For each well, prepare 80 µL of Reaction Mix containing Assay Buffer, COX Probe, COX Cofactor, and the reconstituted COX-2 enzyme according to the kit's protocol.

-

Add 80 µL of the Reaction Mix to all wells (EC, IC, and S).

-

-

Reaction Initiation and Measurement:

-

Prepare the substrate solution by diluting Arachidonic Acid with NaOH as per the kit protocol.

-

Using a multi-channel pipette, add 10 µL of the diluted Arachidonic Acid solution to all wells to initiate the reaction.

-

Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetically at an excitation/emission wavelength of 535/587 nm for 5-10 minutes at 25°C. [6]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each derivative using the formula: % Inhibition = [(Slope_EC - Slope_S) / Slope_EC] * 100

-

For compounds showing significant inhibition, perform a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

-

Data Presentation: COX-2 Inhibition

| Compound ID | Concentration (µM) | % Inhibition of COX-2 | IC50 (µM) |

| PA-001 | 10 | 85.2 | 1.5 |

| PA-002 | 10 | 12.5 | > 50 |

| PA-003 | 10 | 92.1 | 0.8 |

| Celecoxib | 1 | 95.0 | 0.45 [6] |

Part 3: Anticancer Activity Screening

The search for novel anticancer agents is a critical area of drug discovery. [8][9]Propanoic acid derivatives have emerged as a promising scaffold for developing new therapeutic candidates. [1][5]The screening strategy for anticancer agents typically begins with assessing general cytotoxicity against cancer cell lines, followed by mechanistic studies to understand how the lead compounds induce cell death.

Authoritative Grounding: The PI3K/Akt Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling pathway that regulates the cell cycle, proliferation, and survival. [10][11]This pathway is frequently over-activated in many human cancers, contributing to tumor growth and resistance to therapy. [10][12][13]Activation of PI3K leads to the activation of Akt, which in turn modulates numerous downstream targets that inhibit apoptosis (programmed cell death) and promote cell cycle progression. [10][14]Therefore, compounds that can inhibit the PI3K/Akt pathway are highly sought after as potential anticancer drugs.

Primary Screen: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [15]It is an excellent high-throughput primary screen to identify compounds that are cytotoxic to cancer cells. [16]The assay relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. [17][18] Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cytotoxicity in adherent cancer cell lines (e.g., A549 lung cancer cells). [17][19]

-

Cell Seeding:

-

Culture A549 cells in appropriate media. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the novel propanoic acid derivatives in culture media.

-

Carefully remove the old media from the wells and add 100 µL of media containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM).

-

Include "untreated control" wells (media only) and "vehicle control" wells (media with the highest concentration of solvent, e.g., 0.5% DMSO).

-

Incubate for 24-72 hours. [20]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Carefully aspirate the media from each well without disturbing the formazan crystals.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals. [18] * Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. [17] * Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [17]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100

-

Plot the % viability against the compound concentration and determine the IC50 value.

-

Data Presentation: Anticancer Cytotoxicity

| Compound ID | Cell Line | IC50 (µM) |

| PA-001 | A549 (Lung) | 7.8 |

| PA-004 | A549 (Lung) | > 100 |

| PA-005 | A549 (Lung) | 15.3 |

| Doxorubicin | A549 (Lung) | 0.9 |

Part 4: Antimicrobial Activity Screening

With the rise of multidrug-resistant pathogens, the need for new antimicrobial agents is urgent. [21][22]Propanoic acid and its derivatives have known antimicrobial properties, making this a fruitful area for screening. [23][24]The initial screening for antimicrobial activity is typically performed using diffusion assays, which are simple, cost-effective, and provide a clear qualitative assessment of a compound's ability to inhibit microbial growth. [25]

Primary Screen: Agar Well Diffusion Method

The agar well diffusion method is a widely used and prominent technique for in vitro screening of antimicrobials. [26][27]The principle is straightforward: an agar plate is uniformly inoculated with a test microorganism. Wells are then cut into the agar, and the test compounds are added to these wells. The compound diffuses outward through the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well. [26]The diameter of this zone is proportional to the antimicrobial activity of the compound.

Experimental Protocol: Agar Well Diffusion

This protocol is a standard method for screening against bacterial strains like Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). [25][28]

-

Media and Inoculum Preparation:

-

Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri plates. Allow the agar to solidify completely.

-

Prepare a fresh inoculum of the test bacteria (e.g., S. aureus) in a nutrient broth and adjust its turbidity to match the 0.5 McFarland standard.

-

-

Plate Inoculation:

-

Using a sterile cotton swab, uniformly spread the bacterial inoculum over the entire surface of the MHA plate to create a bacterial lawn. [26]

-

-

Well Preparation and Sample Addition:

-

Using a sterile cork borer (typically 6 mm in diameter), aseptically punch uniform wells into the agar. [26] * Prepare solutions of the novel propanoic acid derivatives at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

-

Carefully add a fixed volume (e.g., 50-100 µL) of each test solution into a separate well. [26] * Add a standard antibiotic (e.g., Ciprofloxacin) to one well as a positive control and the solvent alone to another well as a negative control.

-

-

Incubation:

-

Allow the plates to stand for about 30 minutes to permit pre-diffusion of the compounds into the agar.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

-

Data Measurement and Interpretation:

-

After incubation, observe the plates for the formation of clear zones around the wells, indicating the inhibition of bacterial growth.

-

Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).

-

A larger zone of inhibition suggests greater antimicrobial activity.

-

Data Presentation: Antimicrobial Activity

| Compound ID | S. aureus (Gram +) Zone of Inhibition (mm) | E. coli (Gram -) Zone of Inhibition (mm) |

| PA-006 | 22 | 10 |

| PA-007 | 0 | 0 |

| PA-008 | 15 | 8 |

| Ciprofloxacin (10 µg) | 28 | 25 |

| DMSO (Vehicle) | 0 | 0 |

Conclusion

The screening of novel propanoic acid derivatives is a methodical process of discovery, guided by a deep understanding of biological pathways and robust assay design. By employing a strategic, tiered screening cascade—beginning with broad primary assays like COX inhibition, MTT cytotoxicity, or agar diffusion, and progressing to more nuanced secondary and mechanistic studies—researchers can efficiently navigate the complexities of drug discovery. The protocols and frameworks presented in this guide are designed to be both authoritative and practical, providing the scientific integrity necessary to identify and validate the next generation of therapeutics derived from this remarkably versatile chemical scaffold.

References

-

Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature reviews Drug discovery, 4(12), 988-1004. Available at: [Link]

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9. Available at: [Link]

-

Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. In Wikipedia. Retrieved from [Link]

-

Porta, C., Paglino, C., & Mosca, A. (2014). The pathogenic role of PI3K/AKT pathway in cancer onset and drug resistance: an updated review. Frontiers in oncology, 4, 66. Available at: [Link]

-

Oeckinghaus, A., & Ghosh, S. (2009). The p65 subunit of NF-κB signals beyond inflammation. Biochemical Society Transactions, 37(5), 1040-1045. Available at: [Link]

-

Creative Biolabs. (n.d.). PI3K / Akt Signaling. Retrieved from [Link]

-

Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert opinion on investigational drugs, 27(6), 531-543. Available at: [Link]

-

Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. Available at: [Link]

-

Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian journal of microbiology, 38, 369-380. Available at: [Link]

-

PUR-FORM. (2021, January 8). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. Retrieved from [Link]

-

CARD. (2018, March 1). agar well diffusion method. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

-

Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

-

PubChem. (n.d.). Propionic Acid. Retrieved from [Link]

-

Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

Jayasinghe, S., & Gotoh, N. (2020). In-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. Journal of Future Foods, 1(1), 3-10. Available at: [Link]

-

Al-Rimawi, F. (2017). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Molecules, 22(3), 422. Available at: [Link]

-

Sharma, A., Kumar, V., & Singh, J. (2021). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Drug Delivery and Therapeutics, 11(4-S), 183-191. Available at: [Link]

-

Parbhane, M., Lande, D., Shelke, P., & Gaikawad, N. (2021). SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. International Journal of Creative Research Thoughts (IJCRT), 9(5). Available at: [Link]

-

Sarker, M. M. R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(9), e19557. Available at: [Link]

-

Park, S. H., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of pharmacological and toxicological methods, 68(1), 103-110. Available at: [Link]

-

Rathod, C. P. (2016). Recent Trends in Screening and Evaluation Methods of Anticancer Drugs. International Journal of Pharmaceutical Sciences Review and Research, 38(1), 18-25. Available at: [Link]

-

ResearchGate. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Retrieved from [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Kumar, A., & Narasimhan, B. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Current Organic Synthesis, 15(4), 464-484. Available at: [Link]

-

Szymańska, E., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3804. Available at: [Link]

-

Wijewickrama, G. T., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17737-17747. Available at: [Link]

-

Navickas, A., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Crystals, 13(11), 1546. Available at: [Link]

-

Sharma, S., & Bodla, R. B. (2011). Preclinical screening methods in cancer. Journal of Applied Pharmaceutical Science, 1(6), 39. Available at: [Link]

-

Navickas, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 868. Available at: [Link]

-

ResearchGate. (2025). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Retrieved from [Link]

-

Pharmacology. (n.d.). Propionic Acid Derivatives. Retrieved from [Link]

-

PharmaCompass. (n.d.). Propionic Acid. Retrieved from [Link]

-

MDPI. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

-

Glavaš, M., et al. (2020). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Molecules, 25(24), 5942. Available at: [Link]

-

ResearchGate. (2018). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]

-

Kocić, D., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Antibiotics, 11(11), 1588. Available at: [Link]

-

Wang, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 12, 706497. Available at: [Link]

-

El-Sayed, M. T., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Antibiotics, 9(5), 220. Available at: [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. assaygenie.com [assaygenie.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 9. zenodo.org [zenodo.org]

- 10. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 15. ijcrt.org [ijcrt.org]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. broadpharm.com [broadpharm.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Propionic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 25. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. botanyjournals.com [botanyjournals.com]

- 27. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 28. chemistnotes.com [chemistnotes.com]

The Compass of Discovery: An In-Depth Technical Guide to the In Silico Prediction of the Mechanism of Action for Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone in medicinal chemistry, giving rise to a broad spectrum of therapeutic agents with diverse mechanisms of action. From their historical role as antibacterial agents to their contemporary applications in oncology, virology, and as diuretics, the versatility of sulfonamides is undeniable. Elucidating the precise mechanism of action (MoA) for novel sulfonamide derivatives is a critical step in the drug discovery pipeline. This in-depth technical guide provides a comprehensive overview of the core in silico methodologies employed to predict and characterize the MoA of sulfonamide derivatives. Moving beyond a mere recitation of techniques, this guide delves into the causality behind methodological choices, offering field-proven insights to empower researchers in their quest for novel therapeutics. We will explore a multi-faceted computational approach, integrating molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and molecular dynamics (MD) simulations to construct a robust and predictive framework for understanding how these molecules function at a molecular level.

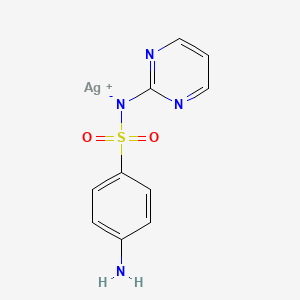

Introduction: The Enduring Legacy and Expanding Horizons of Sulfonamides

First introduced as antibacterial agents, sulfonamides function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This targeted inhibition highlights a key principle in drug discovery: exploiting biochemical differences between host and pathogen. However, the therapeutic landscape of sulfonamides has expanded dramatically. Today, sulfonamide derivatives are recognized as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[3][4] This has led to their use as diuretics, antiglaucoma agents, and even as anticancer therapies targeting tumor-associated CA isoforms like CA IX.[3][5][6]

The journey from a sulfonamide lead compound to a clinical candidate is fraught with challenges. A critical and often resource-intensive phase is the determination of its MoA. Traditional experimental approaches, while indispensable for validation, can be time-consuming and costly. In silico methodologies offer a powerful and cost-effective alternative to generate and refine hypotheses regarding a compound's biological target and its effect on cellular pathways.[1][7][8] This guide will navigate the theoretical underpinnings and practical applications of these computational tools, providing a roadmap for their effective implementation in sulfonamide drug discovery.

The Computational Toolkit: A Multi-Pillar Approach to MoA Prediction

A robust in silico MoA prediction strategy does not rely on a single method but rather integrates the strengths of several complementary techniques. This multi-pillar approach provides a more holistic and validated understanding of a sulfonamide derivative's potential biological activity.

Pillar 1: Molecular Docking - Unveiling the Binding Pose

Molecular docking is a foundational computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[9][10] For sulfonamides, this is instrumental in visualizing how a derivative might interact with the active site of enzymes like DHPS or carbonic anhydrases.

Causality in Protocol Design: The choice of docking software and scoring function is critical. For metalloenzymes like carbonic anhydrases, it is imperative to select a docking program that accurately handles the coordination of the sulfonamide's SO2NH2 group with the zinc ion in the active site.[11]

Experimental Protocol: Molecular Docking of a Sulfonamide Derivative into Human Carbonic Anhydrase II (hCA II)

-

Receptor Preparation:

-

Obtain the 3D crystal structure of hCA II from the Protein Data Bank (PDB; e.g., PDB ID: 1AZM).[9][12]

-

Remove water molecules and any co-crystallized ligands from the PDB file.[12]

-

Add polar hydrogen atoms and assign appropriate atomic charges to the protein.

-

Perform energy minimization of the protein structure to relieve any steric clashes, using a force field such as CHARMm.[13]

-

-

Ligand Preparation:

-

Docking Simulation:

-

Define the binding site (grid box) around the active site of hCA II, typically centered on the catalytic zinc ion.[13]

-

Utilize a docking program (e.g., AutoDock, Glide, or ArgusLab) to dock the prepared ligand into the defined binding site.[9][14]

-

The docking algorithm will generate multiple possible binding poses.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores (e.g., binding energy in kcal/mol). A lower binding energy generally indicates a more favorable interaction.[10]

-

Visualize the top-ranked poses to identify key interactions, such as hydrogen bonds with active site residues (e.g., Thr199 in hCA II) and coordination with the zinc ion.[15]

-

Data Presentation: Representative Docking Scores of Sulfonamide Derivatives

| Sulfonamide Derivative | Target Protein | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) | Source |

| Compound 11a | DHPS | - | - | - | [16] |

| Compound 11a | DHFR | - | - | - | [16] |

| Compound 3a | Carbonic Anhydrase I | -6.90 | - | - | [12] |

| Biphenyl-sulfonamide 10u | OfHex1 | - | - | Ki = 3.72 µM | [17] |

Note: Direct comparison of docking scores between different studies and software should be done with caution due to variations in algorithms and scoring functions.

Pillar 2: Pharmacophore Modeling - Defining the Essential Features for Activity

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect.[6] For a series of active sulfonamide derivatives, pharmacophore modeling can identify the common chemical features responsible for their binding to a specific target.

Causality in Protocol Design: The selection of the training set of active compounds is paramount. The chosen molecules should be structurally diverse yet share a common mechanism of action to derive a meaningful and predictive pharmacophore model.

Experimental Protocol: Ligand-Based Pharmacophore Model Generation

-

Training Set Selection:

-

Compile a set of sulfonamide derivatives with known high inhibitory activity against the target of interest (e.g., a specific CA isoform).

-

Ensure structural diversity within the training set.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for each molecule in the training set.

-

-

Pharmacophore Feature Identification:

-

Identify common chemical features among the active compounds, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings.

-

-

Pharmacophore Model Generation and Validation:

Visualization: Generalized Pharmacophore Model for Carbonic Anhydrase Inhibitors

Caption: Key pharmacophoric features for sulfonamide-based carbonic anhydrase inhibitors.

Pillar 3: Quantitative Structure-Activity Relationship (QSAR) - Predicting Activity from Structure

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[20][21] For sulfonamides, a QSAR model can predict the inhibitory potency of novel derivatives based on their physicochemical properties.

Causality in Protocol Design: The choice of molecular descriptors is crucial for building a predictive QSAR model. Descriptors should be relevant to the biological activity being modeled. For instance, electronic descriptors can be important for the interaction of the sulfonamide group with the target, while steric descriptors can influence how the "tail" of the molecule fits into a binding pocket.[9]

Experimental Protocol: 2D-QSAR Model Development for Antibacterial Sulfonamides

-

Data Set Preparation:

-

Collect a dataset of sulfonamide derivatives with their corresponding antibacterial activity data (e.g., MIC or IC50 values).[11]

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Descriptor Calculation:

-

Calculate a variety of 2D molecular descriptors for each compound, such as topological, electronic, and physicochemical properties.

-

-

Model Building:

-

Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a linear QSAR model that correlates the descriptors with the biological activity.

-

Alternatively, use machine learning algorithms like Artificial Neural Networks (ANN) for non-linear relationships.[20]

-

-

Model Validation:

-

Validate the model using the test set. Key statistical parameters to assess model quality include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the predictive R² for the test set.[21] A robust model will have high values for these parameters.

-

Data Presentation: Key Statistical Parameters for a QSAR Model

| Parameter | Value | Description |

| n (compounds) | 25 | Number of compounds in the dataset |

| R² (training set) | > 0.6 | Fraction of variance in the training set explained by the model |

| Q² (cross-validation) | > 0.5 | Predictive ability of the model determined by cross-validation |

| R²_pred (test set) | > 0.6 | Predictive ability of the model for an external test set |

Pillar 4: Molecular Dynamics (MD) Simulations - Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the dynamic behavior of the ligand-protein complex over time.[22][23] This is particularly useful for understanding the stability of the predicted binding mode and for identifying subtle conformational changes in the protein upon ligand binding.

Causality in Protocol Design: The length of the MD simulation is a critical parameter. It must be long enough to allow the system to reach equilibrium and to sample relevant conformational changes. For protein-ligand complexes, simulations on the nanosecond to microsecond timescale are common.[23]

Experimental Protocol: MD Simulation of a Sulfonamide-Carbonic Anhydrase Complex

-

System Preparation:

-

Start with the best-ranked docked pose of the sulfonamide-CA complex from molecular docking.

-

Place the complex in a simulation box filled with explicit water molecules.

-

Add counter-ions to neutralize the system.

-

-

Simulation Setup:

-

Choose a suitable force field (e.g., AMBER, CHARMM, or GROMOS) for the protein, ligand, and water.[23]

-

Perform energy minimization of the entire system.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it at constant pressure (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 100 ns).[23]

-

-

Trajectory Analysis:

-

Analyze the simulation trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

-

Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Investigate the persistence of key interactions (e.g., hydrogen bonds) over time.

-

Key Signaling Pathways Modulated by Sulfonamide Derivatives

The in silico prediction of a sulfonamide's target is the first step. Understanding the downstream consequences of inhibiting that target is crucial for elucidating the full MoA.

Inhibition of Dihydropteroate Synthase (DHPS) and the Folic Acid Synthesis Pathway

The antibacterial MoA of sulfonamides is well-established. They act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA).[1][2][24] This blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids.[24][25] The selective toxicity of sulfonamides arises from the fact that bacteria must synthesize their own folic acid, while humans obtain it from their diet.[2]

Visualization: Bacterial Folic Acid Synthesis Pathway and Sulfonamide Inhibition

Caption: Sulfonamide inhibitors block CA IX, disrupting pH homeostasis in cancer cells.

ADME/Tox Prediction: A Crucial Checkpoint

Beyond MoA, in silico tools are vital for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. [25][26][27]Early assessment of these properties can help to identify potential liabilities and guide the optimization of lead compounds. [26]Various computational models, many of which are based on QSAR principles, can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for hepatotoxicity. [28]

Conclusion: The Future is Integrated and Predictive

The in silico prediction of the mechanism of action for sulfonamide derivatives is a dynamic and evolving field. The integration of multiple computational methodologies, from molecular docking to molecular dynamics, provides a powerful framework for generating and refining hypotheses about how these versatile molecules function. As computational power increases and algorithms become more sophisticated, the predictive accuracy of these methods will continue to improve. [1][24]This will further accelerate the drug discovery process, enabling the rational design of novel sulfonamide derivatives with enhanced potency, selectivity, and safety profiles. This guide has provided a technical roadmap for researchers to navigate this exciting landscape, empowering them to unlock the full therapeutic potential of the sulfonamide scaffold.

References

-

Liu, X., et al. (2020). A Review on Applications of Computational Methods in Drug Screening and Design. Molecules, 25(6), 1375. [Link]

-

Patsnap Synapse. (2024). What are DHPS inhibitors and how do they work? [Link]

-

OpenFE-GROMACS Documentation. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. [Link]

-

Cheong, M. S., et al. (2020). Folate biosynthesis inhibition by sulfonamide. ResearchGate. [Link]

-

Drug-Design.org. (n.d.). QSAR. [Link]

-

Scribd. (n.d.). QSAR Methodology in Drug Design. [Link]

-